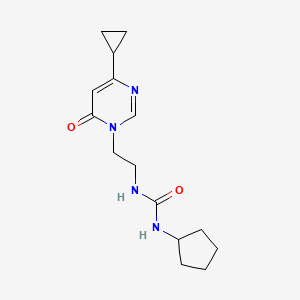

1-cyclopentyl-3-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

Description

1-cyclopentyl-3-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a synthetic organic compound characterized by a urea backbone bridging a cyclopentyl group and a pyrimidinone-derived moiety. The pyrimidinone core features a cyclopropyl substituent at the 4-position, while the ethyl linker connects it to the urea functional group.

Propriétés

IUPAC Name |

1-cyclopentyl-3-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2/c20-14-9-13(11-5-6-11)17-10-19(14)8-7-16-15(21)18-12-3-1-2-4-12/h9-12H,1-8H2,(H2,16,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECGTFGMFYEWKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NCCN2C=NC(=CC2=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Initial Cyclization: : The process begins with the cyclization of appropriate precursors to form the cyclopentyl and cyclopropyl rings. This step typically involves cycloaddition reactions under controlled temperatures.

Pyrimidinone Formation: : Incorporating the pyrimidinone ring might involve sequential coupling reactions, with reagents such as pyrimidines and ketones, under acidic or basic conditions to promote ring closure.

Urea Linkage: : The final step involves forming the urea moiety, usually through the reaction of an amine with an isocyanate, under anhydrous conditions to ensure high yield and purity.

Industrial Production Methods:

Scaling the synthesis to an industrial level requires optimization of the reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis could be utilized for efficient and scalable production. Catalysts and high-throughput reactors might be employed to expedite the process.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: : The compound can undergo oxidation reactions at the cyclopropyl group, leading to the formation of epoxides.

Reduction: : Reduction reactions could involve the ketone group in the pyrimidinone ring, transforming it into secondary alcohols.

Substitution: : The nitrogen atoms in the urea and pyrimidinone rings are sites for nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: : Using oxidizing agents like mCPBA (meta-Chloroperoxybenzoic acid) under mild conditions.

Reduction: : Utilizing reducing agents such as NaBH4 (Sodium borohydride) in alcoholic solvents.

Substitution: : Conditions vary but might include the use of alkyl halides and strong bases for nucleophilic substitution.

Major Products:

Epoxides: : Resulting from oxidation reactions.

Secondary Alcohols: : From reduction reactions.

Substituted Derivatives: : Various alkylated or functionalized derivatives from substitution reactions.

Applications De Recherche Scientifique

Chemistry:

1-cyclopentyl-3-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea could be utilized in organic synthesis as a building block for more complex molecules.

Biology:

Its structure suggests potential biological activity, possibly as an enzyme inhibitor or a pharmacological agent.

Medicine:

Due to its complex structure, it might be investigated for therapeutic uses, particularly in targeting specific biological pathways.

Industry:

In the chemical industry, it could be a precursor for the synthesis of specialized polymers or other advanced materials.

Mécanisme D'action

The compound's mechanism of action would involve interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding. Specific pathways would depend on the biological or chemical context, but might involve inhibition of enzyme activity or disruption of cellular processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of heterocyclic molecules, particularly those with cyclopropyl or pyrimidinone components. Below is a comparative analysis based on available patent and research

Table 1: Structural and Functional Comparison

Key Observations :

Functional Group Diversity: The urea group in the target compound distinguishes it from amine- or carboxylic acid-bearing analogs (e.g., compounds in Table 1). The pyrimidinone core in the target compound is less complex than the fused imidazo-pyrrolo-pyrazine systems seen in patent analogs, which may reduce metabolic stability but improve synthetic accessibility.

Cyclopropyl Substituents: Cyclopropyl groups are common across compared compounds, likely to confer conformational rigidity and metabolic resistance. However, the target compound places cyclopropyl on the pyrimidinone ring, whereas others use it as a side-chain (e.g., cyclopropylmethyl in the second analog).

Pharmacokinetic Hypotheses :

- The ethyl linker in the target compound may increase flexibility compared to rigid oxetane or pyrrolidine rings in analogs, possibly affecting bioavailability.

- Urea’s polarity could enhance solubility relative to amine-based analogs but may reduce membrane permeability.

Research Findings and Data Gaps

- Empirical Data: No peer-reviewed studies on the target compound’s biological activity or pharmacokinetics are available as of 2025, limiting direct comparative analysis.

Activité Biologique

1-Cyclopentyl-3-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea, identified by its CAS number 2097882-84-1, is a compound of interest in medicinal chemistry and pharmacology. Its potential biological activities are under investigation, particularly regarding its interaction with various biological pathways and its therapeutic applications.

The molecular formula of the compound is CHNO, with a molecular weight of 290.36 g/mol. The structure includes a cyclopentyl group and a cyclopropyl-substituted pyrimidine, which may contribute to its unique biological activity.

| Property | Value |

|---|---|

| CAS Number | 2097882-84-1 |

| Molecular Formula | CHNO |

| Molecular Weight | 290.36 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The mechanism of action for 1-cyclopentyl-3-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea may involve its interaction with specific enzymes or receptors within biological systems. Preliminary studies suggest that it could act as an inhibitor or modulator of certain pathways, potentially affecting cellular processes such as proliferation and apoptosis.

Biological Activity

Research on the biological activity of this compound indicates several promising areas:

Antitumor Activity :

In vitro studies have shown that compounds with similar structural motifs exhibit antitumor properties by inhibiting cell proliferation in various cancer cell lines. The presence of the pyrimidine ring is often associated with enhanced anticancer activity.

Antimicrobial Properties :

The compound may also demonstrate antimicrobial effects against certain pathogens. Research on related compounds has indicated that modifications to the pyrimidine structure can enhance antibacterial and antifungal activities.

Cytotoxic Effects :

Studies have reported cytotoxic effects in specific cancer cell lines, suggesting that this compound may induce cell death through apoptosis or necrosis mechanisms.

Case Studies

A recent study explored the effects of structurally related compounds on cancer cell lines, revealing that modifications to the cyclopropyl group significantly influenced biological activity. The study highlighted that compounds with a similar backbone demonstrated IC50 values in the low micromolar range against various tumor types, indicating potent antitumor effects (PubMed ID: 22467870) .

Another investigation focused on the antimicrobial properties of pyrimidine derivatives, finding that specific substitutions could enhance activity against resistant strains of bacteria. This suggests a potential application for 1-cyclopentyl-3-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea in treating infections caused by multidrug-resistant organisms (PMC8058199) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.